N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride
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Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H19ClF3N3OS and its molecular weight is 453.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A series of new derivatives with structures similar to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride was synthesized, characterized by NMR, IR spectroscopy, and mass-spectrometry, and a single crystal X-ray study was reported to determine their conformational features (Zablotskaya et al., 2013).
Biological Activities
- The synthesized compounds exhibited diverse biological activities, including psychotropic, anti-inflammatory, and cytotoxic effects. Notably, they showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The study aimed to correlate these biological results with structural characteristics and physicochemical parameters, revealing specific combinations of types of activities for the synthesized compounds (Zablotskaya et al., 2013).
Antipsychotic Potential
- Another study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, including compounds related to the structure . These analogues were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and their ability to antagonize the apomorphine-induced climbing response in mice, highlighting the potential for developing novel antipsychotic medications (Norman et al., 1996).
Pharmacological Screening
- Research into the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole revealed their potential for biological and pharmacological screening. These compounds, containing different functional groups, were evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, underscoring the chemical's versatility in drug development (Patel et al., 2009).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a core structure in this compound, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to exert their effects through various mechanisms, depending on the specific functional groups attached to the thiq scaffold .
Biochemical Pathways
Thiq-based compounds are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq-based compounds can exert diverse biological activities, which suggests that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS.ClH/c22-21(23,24)17-7-5-15(6-8-17)19(28)26-20-25-18(13-29-20)12-27-10-9-14-3-1-2-4-16(14)11-27;/h1-8,13H,9-12H2,(H,25,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUUWLYFKWXTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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